molecular formula C12H19NS B13075280 4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13075280
M. Wt: 209.35 g/mol
InChI Key: BGVBFXJHQWKNMY-UHFFFAOYSA-N
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Description

4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the preparation might start with a pyridine derivative, which undergoes a series of reactions including alkylation, cyclization, and functional group modifications to yield the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of any reducible functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing effects of the thieno[3,2-c]pyridine ring. .

Scientific Research Applications

4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets within cells. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with signaling pathways in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be compared with other thienopyridine derivatives and similar heterocyclic compounds:

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-4-12(2,3)11-9-6-8-14-10(9)5-7-13-11/h6,8,11,13H,4-5,7H2,1-3H3

InChI Key

BGVBFXJHQWKNMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1C2=C(CCN1)SC=C2

Origin of Product

United States

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